ethyl 1-[3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylate
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Overview
Description
ETHYL 1-[3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-4-PIPERIDINECARBOXYLATE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-4-PIPERIDINECARBOXYLATE typically involves a multi-step process. The initial step often includes the preparation of the pyrazole ring, which can be achieved through cyclocondensation reactions involving hydrazine and a 1,3-dicarbonyl compound. The nitro group is introduced via nitration reactions using concentrated nitric and sulfuric acids .
Subsequent steps involve the acylation of the pyrazole ring with a suitable acyl chloride or anhydride to introduce the propanoyl group. The final step includes the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-[3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-4-PIPERIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products
Aminopyrazole derivatives: Formed from the reduction of the nitro group.
Carboxylic acids: Formed from the hydrolysis of the ester group.
Scientific Research Applications
ETHYL 1-[3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-4-PIPERIDINECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 1-[3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors, leading to the modulation of biological pathways. The compound’s structure allows it to fit into the active sites of enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
ETHYL 1-[3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-4-PIPERIDINECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and ester groups allows for a wide range of chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C15H22N4O5 |
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Molecular Weight |
338.36 g/mol |
IUPAC Name |
ethyl 1-[3-(5-methyl-4-nitropyrazol-1-yl)propanoyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C15H22N4O5/c1-3-24-15(21)12-4-7-17(8-5-12)14(20)6-9-18-11(2)13(10-16-18)19(22)23/h10,12H,3-9H2,1-2H3 |
InChI Key |
QKHAWHYVQOSYFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CCN2C(=C(C=N2)[N+](=O)[O-])C |
Origin of Product |
United States |
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